molecular formula C17H12N4O6 B3842091 N'-(2,4-dinitrophenyl)-3-hydroxy-2-naphthohydrazide

N'-(2,4-dinitrophenyl)-3-hydroxy-2-naphthohydrazide

Cat. No. B3842091
M. Wt: 368.30 g/mol
InChI Key: RUQASCNFRUGACE-UHFFFAOYSA-N
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Description

“N’-(2,4-dinitrophenyl)-3-hydroxy-2-naphthohydrazide” is a chemical compound likely containing a hydrazone functional group. Hydrazones are a class of organic compounds characterized by a C=N-NH2 group . They are often synthesized by the reaction of a carbonyl compound, typically a ketone or an aldehyde, with a hydrazine .


Synthesis Analysis

While specific synthesis methods for “N’-(2,4-dinitrophenyl)-3-hydroxy-2-naphthohydrazide” are not available, hydrazones are generally synthesized by the condensation of 2,4-dinitrophenylhydrazine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of a similar compound, N’-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, has been studied using X-ray diffraction and density functional theory . The results showed good agreement between the calculated and experimental data .


Chemical Reactions Analysis

Hydrazones, including those with a 2,4-dinitrophenyl group, can undergo a variety of chemical reactions. For example, they can react with Lewis acids to form hydrazone salts .


Physical And Chemical Properties Analysis

2,4-Dinitrophenol, a compound related to the one , is a yellow, crystalline solid with a sweet, musty odor . It is volatile with steam and soluble in most organic solvents as well as aqueous alkaline solutions .

Mechanism of Action

The mechanism of action of hydrazones can vary depending on their structure and the context in which they are used. For example, 2,4-dinitrophenol, a related compound, uncouples oxidative phosphorylation, leading to rapid heat production and potential hyperthermia .

properties

IUPAC Name

N'-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O6/c22-16-8-11-4-2-1-3-10(11)7-13(16)17(23)19-18-14-6-5-12(20(24)25)9-15(14)21(26)27/h1-9,18,22H,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQASCNFRUGACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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